1,5-Dichloro-2-fluoro-4-isocyanatobenzene
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Overview
Description
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is a chemical compound with the molecular formula C7H2Cl2FNO. It is an aromatic isocyanate, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with an isocyanate group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-2-fluoro-4-nitrobenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of the reagents. The process may include steps such as purification and distillation to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-isocyanatobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions often require catalysts and specific solvents to proceed efficiently.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water are commonly used. These reactions typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine or fluorine atoms.
Addition Reactions: Products include ureas, carbamates, and other derivatives formed by the reaction of the isocyanate group with nucleophiles.
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-fluoro-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar in structure but lacks the fluorine atom.
4-Fluorophenyl isocyanate: Contains a fluorine atom but lacks the chlorine atoms.
2,4-Dichlorophenyl isocyanate: Contains two chlorine atoms but lacks the fluorine atom.
Uniqueness
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the isocyanate group. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific chemical and industrial applications.
Properties
Molecular Formula |
C7H2Cl2FNO |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1,5-dichloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
InChI Key |
BLHMSURGLUZWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)N=C=O |
Origin of Product |
United States |
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